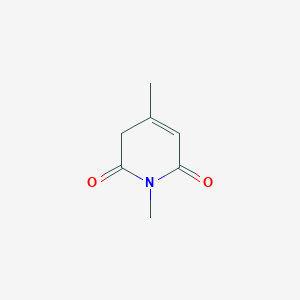

1,4-dimethyl-3H-pyridine-2,6-dione

Description

Properties

IUPAC Name |

1,4-dimethyl-3H-pyridine-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(9)8(2)7(10)4-5/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZKFUWEJKUXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-dimethyl-3H-pyridine-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-pyridone with hydrazine hydrate can yield this compound . The reaction typically requires refluxing in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-3H-pyridine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in dihydropyridine derivatives.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, dihydropyridine compounds, and other functionalized heterocycles.

Scientific Research Applications

1,4-dimethyl-3H-pyridine-2,6-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3H-pyridine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways related to disease processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Dione Derivatives

- Structural Analogues: 4-Substituted-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxamides (6a–o): Synthesized via Hantzsch condensation, these compounds (Table 1 in ) share a pyridine-dione core but differ in substituents at positions 3 and 3. For example, compound 6a (N-phenylcarbamoyl) showed distinct spectral properties (IR: 3300 cm⁻¹ for NH stretch; 1H NMR: δ 2.21 for methyl groups) compared to 1,4-dimethyl-3H-pyridine-2,6-dione, which lacks carboxamide groups .

Purine-Dione Derivatives

- Etophylline (7-(2-Hydroxyethyl)-1,3-Dimethylxanthine): Structure: A purine-2,6-dione derivative with methyl groups at positions 1 and 3 and a hydroxyethyl group at position 7 (Molecular formula: C₉H₁₂N₄O₃; MW: 224.2) . Activity: Etophylline acts as a bronchodilator via phosphodiesterase inhibition, contrasting with pyridine-diones, which lack the purine ring’s adenosine-like binding affinity .

- 7-Benzyl-1,3-Dimethyl-8-Piperazin-1-yl-3,7-Dihydro-Purine-2,6-Dione: Structure: Features a benzyl group at position 7 and a piperazine substituent at position 6. Activity: Demonstrated strong binding to adenosine receptors in docking studies (RMSD < 1.5 Å vs. crystallographic data), highlighting the role of bulky substituents in receptor affinity—a design principle applicable to pyridine-diones .

Benzoacridine-5,6-Dione Derivatives

- Structure : Fused aromatic systems with ketone groups at positions 5 and 6 (e.g., compound 6b in ).

- Activity : Exhibited antiproliferative effects in MCF-7 breast cancer cells (IC₅₀: 5.4–47.99 μM), suggesting that extended π-conjugation enhances cytotoxicity compared to simpler pyridine-diones .

Key Comparative Data

Biological Activity

Overview

1,4-Dimethyl-3H-pyridine-2,6-dione, also known as a pyridine derivative, has garnered attention in various fields due to its notable biological activities, particularly its antimicrobial and anticancer properties. This compound features two methyl groups at the 1 and 4 positions and two keto groups at the 2 and 6 positions of the pyridine ring, making it a significant subject of study in medicinal chemistry.

This compound is characterized by its unique structure which allows it to undergo various chemical reactions. These include:

- Oxidation : Can be oxidized to form different pyridine derivatives.

- Reduction : Reduction reactions convert keto groups to hydroxyl groups, yielding dihydropyridine derivatives.

- Substitution : Methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

These properties facilitate its use as a building block in organic synthesis and pharmaceutical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has shown potential as an anticancer agent. In vitro studies have revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The proposed mechanism involves the inhibition of specific enzymes or receptors involved in cancer cell growth and survival .

Case Studies

- Anticancer Activity Study : A study evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with IC50 values demonstrating significant potency compared to conventional chemotherapeutics .

- Antimicrobial Efficacy Assessment : A series of tests were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For example:

- Enzyme Inhibition : It may inhibit enzymes crucial for DNA repair mechanisms in cancer cells.

- Cell Membrane Disruption : The compound can alter membrane permeability in microbial cells, leading to cell death.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful.

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| 2,6-Dimethylpyridine | Structure | Moderate | Low |

| Pyrido[1,2-e]purine-2,4(1H,3H)-dione | Structure | Low | High |

Note: Structures are illustrative; actual structures should be referenced from chemical databases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-dimethyl-3H-pyridine-2,6-dione, and how can reaction conditions be optimized for reproducibility?

- Methodology : Begin with classical condensation reactions (e.g., cyclization of diketones with amines) under inert atmospheres. Use thin-layer chromatography (TLC) to monitor reaction progress . Optimize parameters (temperature, solvent polarity, catalyst loading) via fractional factorial design to identify critical variables . Validate purity via melting point analysis and HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodology : Combine H/C NMR to confirm methyl group positions and ring substitution patterns. IR spectroscopy can validate carbonyl stretching frequencies (~1700 cm). For ambiguous results, cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography . Always compare spectra with literature databases to resolve structural ambiguities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Use fume hoods for synthesis due to potential volatile intermediates. Wear nitrile gloves and goggles to prevent skin/eye contact. Store the compound in airtight containers under inert gas (e.g., argon) to avoid hygroscopic degradation . Conduct a risk assessment for large-scale reactions, including spill containment strategies .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Employ kinetic isotope effects (KIE) and DFT calculations to map transition states. Use stopped-flow NMR to capture intermediates in real-time. Compare experimental rate constants with computational models (e.g., Gaussian or ORCA software) to validate mechanistic pathways .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Methodology : Replicate solubility studies using standardized USP/Ph. Eur. protocols. Quantify solubility via UV-Vis spectrophotometry at λmax (e.g., 270 nm) with calibration curves. Analyze discrepancies using statistical tools (e.g., ANOVA) to distinguish methodological vs. intrinsic variability .

Q. How does the compound’s stability vary under oxidative or photolytic conditions, and what degradation products form?

- Methodology : Expose samples to controlled UV irradiation (ICH Q1B guidelines) and oxidative stressors (e.g., HO). Monitor degradation via LC-MS/MS, targeting quinone-like byproducts. Use Arrhenius plots to extrapolate shelf-life under ambient conditions .

Q. Can computational models predict the biological activity of this compound derivatives, and how should in silico results be validated experimentally?

- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases). Prioritize derivatives with favorable binding energies for synthesis. Validate predictions via in vitro enzyme assays (e.g., IC determination) and correlate with computed ΔG values .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodology : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC values. Use bootstrapping to estimate confidence intervals. Address outliers via Grubbs’ test and report with CONSORT-like checklists for transparency .

Q. How should researchers address batch-to-batch variability in spectroscopic data during multi-institutional collaborations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.